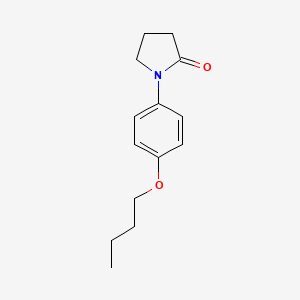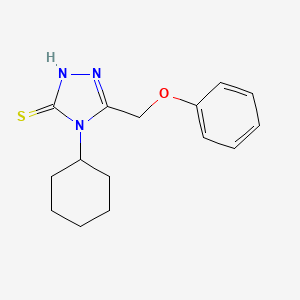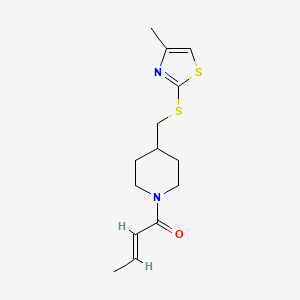
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has a protective effect on the liver and kidney, making it a potential candidate for the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate is its potent antioxidant and anti-inflammatory activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some lab experiments.
List of
Future Directions
1. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate in the treatment of cancer.
2. Study of the effects of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate on the Nrf2-Keap1 signaling pathway.
3. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate in the treatment of liver and kidney diseases.
4. Study of the effects of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate on the immune system.
5. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate in the treatment of neurodegenerative diseases.
6. Study of the effects of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate on the cardiovascular system.
7. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate in the treatment of diabetes.
8. Study of the pharmacokinetics and pharmacodynamics of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate.
9. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate as a food additive or nutraceutical.
10. Study of the effects of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate on the skin and its potential use in cosmetic formulations.
Synthesis Methods
The synthesis of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate involves the reaction of 2-amino-3-methylbenzoic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of tert-butyl 6-amino-3-methylbenzoic acid tert-butyl ester, which is then condensed with o-phenylenediamine to form tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate.
Scientific Research Applications
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)9-5-8(14)6-10-11(9)16(4)7-15-10/h5-7H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZOEQMHHJNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=CC(=C1)N)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

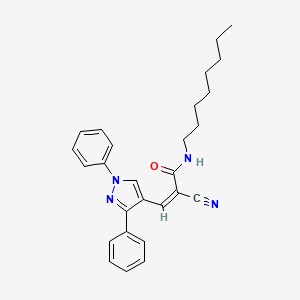
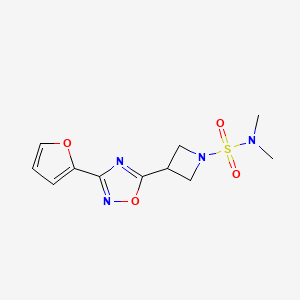
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)
![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)
![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)
![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)
![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)
![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2687218.png)
![Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2687219.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)
